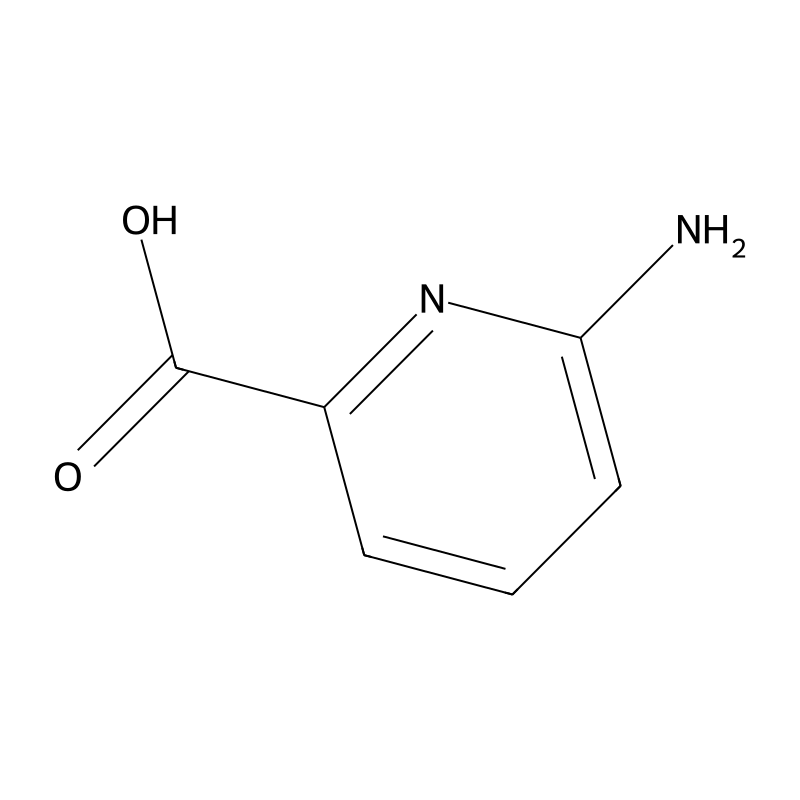

6-Aminopyridine-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

-Aminopyridine-2-carboxylic acid is a relatively rare organic compound with the chemical formula C₆H₆N₂O₂. While not as commonly studied as other pyridonecarboxylic acids, it has been synthesized and characterized in various research settings. One study details its preparation through the acylation of 6-aminopyridine with oxalic acid in the presence of polyphosphoric acid. The resulting product was characterized using various techniques, including elemental analysis, infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Potential Biological Applications:

Limited research has explored the potential biological applications of 6-aminopyridine-2-carboxylic acid. However, its structural similarity to other pyridonecarboxylic acids with known biological activities suggests potential areas for future investigation. For example, some pyridonecarboxylic acids exhibit antibacterial and antifungal properties. Additionally, the presence of the amine group in 6-aminopyridine-2-carboxylic acid could potentially contribute to various biological interactions, warranting further investigation [].

6-Aminopyridine-2-carboxylic acid, also known as 6-amino-2-picolinic acid, is an organic compound with the molecular formula and a molecular weight of approximately 138.12 g/mol. It appears as a white to light-yellow crystalline powder with a melting point ranging from 254°C to 256°C. This compound is soluble in water and polar solvents such as ethanol, making it versatile for various applications in chemical synthesis and pharmaceuticals

The applications of 6-aminopyridine-2-carboxylic acid span various fields: 6-Aminopyridine-2-carboxylic acid exhibits significant biological activity, particularly as a pharmaceutical intermediate. It is involved in the synthesis of various bioactive molecules, including: Additionally, it has potential applications in developing antipsychotics, anti-inflammatory agents, and antiviral drugs

The primary methods for synthesizing 6-aminopyridine-2-carboxylic acid include: Both methods yield high purity and satisfactory yields of the desired compound

Research into the interactions of 6-aminopyridine-2-carboxylic acid primarily focuses on its role in drug synthesis and its biological effects when incorporated into pharmacologically active compounds. Studies indicate that derivatives containing this compound can enhance therapeutic efficacy while minimizing side effects due to their targeted action on specific biological pathways. Further investigation into its interactions with biological systems could provide insights into optimizing its use in medicinal formulations . Several compounds share structural similarities with 6-aminopyridine-2-carboxylic acid. Here are some notable examples: Uniqueness: The unique position of the amino group on the pyridine ring (at position 2) distinguishes it from other aminopyridines. This specific substitution pattern contributes to its distinct reactivity and biological properties, making it especially valuable in pharmaceutical applications compared to its analogs

The compound was first synthesized through classical organic reactions involving pyridine derivatives. Early methods relied on hydrolysis of acetylated precursors, such as the conversion of 2-acetylaminopyridine-6-carboxylic acid to 6-aminopyridine-2-carboxylic acid under basic conditions (NaOH, 80°C). Modern advancements include continuous flow synthesis techniques, which improved yields (up to 76%) and reduced reaction times compared to traditional batch processes. Key milestones: Systematic Name: 6-Aminopyridine-2-carboxylic acid Classification: 6-Aminopyridine-2-carboxylic acid serves as a versatile scaffold in multiple domains: 6-Aminopyridine-2-carboxylic acid represents a substituted pyridine derivative with the molecular formula C₆H₆N₂O₂ and a molecular weight of 138.12 g/mol [1] [2] [3]. The compound features a pyridine ring as the central structural motif, with an amino group positioned at the 6-position and a carboxylic acid functional group located at the 2-position [4] [5]. This specific substitution pattern distinguishes it from other isomeric forms such as 2-aminopyridine-3-carboxylic acid and 3-aminopyridine-4-carboxylic acid [6]. The structural organization of 6-aminopyridine-2-carboxylic acid can be described using its SMILES notation: NC1=CC=CC(=N1)C(O)=O [3] [4]. The InChI key NMCKJFCJIHCHIS-UHFFFAOYSA-N provides a unique identifier for this specific molecular arrangement [1] [2] [3]. Crystal structure analysis reveals that the compound crystallizes in a monoclinic system, with specific unit cell parameters that have been determined through single crystal X-ray diffraction studies [9] [10]. The planar nature of the pyridine ring system allows for effective conjugation between the amino group and the aromatic system [9]. This structural feature significantly influences the electronic properties and reactivity patterns of the molecule [12]. The presence of both electron-donating (amino) and electron-withdrawing (carboxylic acid) substituents creates a unique electronic environment within the molecular framework . Regarding isomerism, 6-aminopyridine-2-carboxylic acid exists as one of several possible positional isomers of aminopyridinecarboxylic acids [14]. The specific positioning of functional groups affects electronic distribution and binding affinity in coordination complexes compared to other isomers such as 6-amino-3-pyridinecarboxylic acid . These positional variations have significant implications for the compound's chemical behavior and biological activity . The electronic distribution in 6-aminopyridine-2-carboxylic acid is characterized by the interplay between the electron-rich amino group and the electron-deficient pyridine nitrogen and carboxylic acid functionality [12] . The amino group at the 6-position acts as an electron-donating substituent through resonance effects, while the carboxylic acid group at the 2-position serves as an electron-withdrawing group [12]. Tautomeric equilibria play a crucial role in defining the electronic structure and chemical behavior of 6-aminopyridine-2-carboxylic acid [12]. The compound can exist in multiple tautomeric forms, with the relative stability of each form depending on environmental conditions such as solvent polarity and pH [12]. The amino group can participate in proton transfer processes, leading to the formation of different tautomeric species that exhibit distinct electronic distributions [12]. Studies on related aminopyridine systems have demonstrated that tautomeric forms can be stabilized through intermolecular hydrogen bonding interactions [12]. In the case of 6-aminopyridine-2-carboxylic acid, both the amino group and carboxylic acid functionality can serve as hydrogen bond donors and acceptors, creating complex networks of intermolecular interactions that influence the preferred tautomeric state [25]. The electronic structure is further influenced by the aromatic character of the pyridine ring, which allows for delocalization of electron density throughout the conjugated system [12]. This delocalization affects the basicity of the amino group and the acidity of the carboxylic acid, making both functional groups less reactive compared to their non-aromatic analogs [23] [24]. The thermodynamic properties of 6-aminopyridine-2-carboxylic acid have been characterized through various experimental techniques [15] [17] [18]. The melting point of the compound has been reported with some variation in the literature, with values ranging from 295°C to 320°C, often accompanied by decomposition [15] [17] [20]. This thermal behavior indicates relatively strong intermolecular interactions, likely attributable to hydrogen bonding between amino and carboxylic acid groups [15]. The predicted boiling point of 387.8 ± 27.0°C suggests significant intermolecular forces that must be overcome during the phase transition from liquid to gas [17]. The relatively high density of 1.417 ± 0.06 g/cm³ indicates efficient molecular packing in the solid state, consistent with the presence of extensive hydrogen bonding networks [17]. Thermal stability studies indicate that 6-aminopyridine-2-carboxylic acid remains stable under normal storage conditions but begins to decompose at elevated temperatures [15] [21]. The decomposition process likely involves decarboxylation and deamination reactions, as commonly observed in similar aminocarboxylic acid compounds [40] [41] [42]. The thermodynamic stability of the compound is enhanced by the aromatic character of the pyridine ring, which provides additional stabilization through π-electron delocalization [12]. This aromatic stabilization contributes to the relatively high melting point and thermal stability compared to non-aromatic analogs [40]. The solubility characteristics of 6-aminopyridine-2-carboxylic acid reflect the amphiphilic nature of the molecule, containing both hydrophilic and hydrophobic regions [3] [15] [21]. The compound exhibits limited solubility in water at room temperature but shows enhanced solubility in hot water [3] [15]. This temperature-dependent solubility behavior is typical of compounds with extensive hydrogen bonding capabilities [21]. Solubility data indicates that 6-aminopyridine-2-carboxylic acid is slightly soluble in water but demonstrates improved solubility in polar organic solvents such as dimethyl sulfoxide, ethanol, and alkaline solutions [21]. The enhanced solubility in alkaline conditions can be attributed to deprotonation of the carboxylic acid group, forming the more water-soluble carboxylate anion [21] [24]. The solution behavior of 6-aminopyridine-2-carboxylic acid is influenced by the formation of intermolecular hydrogen bonds with solvent molecules [24]. In aqueous solutions, the compound can form hydrogen bonds with water molecules through both the amino group and carboxylic acid functionality [24]. This interaction pattern affects the overall solvation energy and contributes to the observed solubility characteristics [24]. The compound's behavior in solution is also affected by pH-dependent protonation states [25]. At different pH values, the relative populations of neutral, cationic, and anionic forms vary, leading to changes in solubility and other solution properties [25] [26]. The acid-base properties of 6-aminopyridine-2-carboxylic acid are determined by the presence of both basic (amino group) and acidic (carboxylic acid) functionalities [17] [23] [24]. The predicted pKa value of 4.49 ± 0.10 corresponds to the ionization of the carboxylic acid group [17]. This value indicates that the carboxylic acid functionality exhibits moderate acidity, consistent with aromatic carboxylic acids [23] [24]. The amino group in 6-aminopyridine-2-carboxylic acid also participates in acid-base equilibria, though its basicity is reduced compared to aliphatic amines due to conjugation with the aromatic system [23] [24]. The electron-withdrawing effect of the pyridine nitrogen and carboxylic acid group further diminishes the basicity of the amino substituent [24]. Acid-base equilibria studies on related aminopyridine systems demonstrate that the position of substituents significantly affects pKa values [23] [24]. The 6-position of the amino group relative to the carboxylic acid at the 2-position creates a specific electronic environment that influences both the acidity and basicity of the respective functional groups [24]. The acid-base behavior of 6-aminopyridine-2-carboxylic acid in aqueous solution involves multiple equilibria, including the ionization of the carboxylic acid and protonation of the amino group [24] [25]. These equilibria are interdependent, with the ionization state of one functional group affecting the electronic environment of the other [24]. pH-dependent studies reveal that the compound can exist in different ionic forms depending on solution conditions [25] [26]. At low pH, both the amino group and pyridine nitrogen can be protonated, while at high pH, the carboxylic acid is deprotonated [25]. This pH-dependent speciation affects solubility, reactivity, and coordination behavior [25] [26]. Nuclear magnetic resonance spectroscopy provides detailed structural information about 6-aminopyridine-2-carboxylic acid through analysis of both proton and carbon-13 chemical environments [7] [27] [29]. The proton nuclear magnetic resonance spectrum reveals characteristic signals corresponding to the aromatic protons of the pyridine ring and the amino group protons [29]. The synthesis and characterization studies report specific chemical shift assignments for related pyridine-2-carboxylic acid derivatives [27] [29]. In dimethyl sulfoxide-d6, the typical solvent for nuclear magnetic resonance analysis of such compounds, the aromatic protons appear in the characteristic downfield region between 6.96-8.48 ppm due to the deshielding effect of the aromatic ring system [33]. A representative example from literature shows similar compounds exhibiting proton nuclear magnetic resonance signals at specific chemical shifts: aromatic protons at 7.57 ppm (triplet, 1H, J=8.1 Hz), 7.14 ppm (doublet, 1H, J=7.2 Hz), and 6.67 ppm (1H, J=8.1 Hz), with amino group protons appearing as a broad signal at 6.51 ppm [29]. These assignments provide a framework for understanding the nuclear magnetic resonance characteristics of 6-aminopyridine-2-carboxylic acid [29]. Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework of the molecule [27] [33]. The aromatic carbon atoms of the pyridine ring typically appear in the range of 111-157 ppm, while the carboxylic acid carbon resonates further downfield around 161-165 ppm due to the electron-withdrawing effect of the oxygen atoms [33]. The nuclear magnetic resonance analysis of 6-aminopyridine-2-carboxylic acid is complicated by potential tautomeric equilibria and hydrogen bonding effects, which can lead to broadening or splitting of certain signals [29] [27]. These effects are particularly pronounced for the amino group protons, which may participate in rapid exchange processes with solvent molecules or intramolecular hydrogen bonding [27]. Infrared and Raman spectroscopy provide complementary information about the vibrational modes of 6-aminopyridine-2-carboxylic acid [32] [33]. These techniques are particularly valuable for identifying functional groups and characterizing intermolecular interactions such as hydrogen bonding [32]. Studies on related 2-aminopyridine-3-carboxylic acid systems demonstrate the utility of vibrational spectroscopy for structural characterization [32]. The infrared spectrum typically exhibits characteristic absorption bands corresponding to specific functional groups: amino group stretching vibrations, aromatic carbon-carbon stretching modes, carboxylic acid stretching vibrations, and various bending and deformation modes [32] [33]. The amino group in 6-aminopyridine-2-carboxylic acid gives rise to characteristic nitrogen-hydrogen stretching vibrations in the infrared spectrum [32] [33]. These bands are sensitive to hydrogen bonding interactions and can provide information about the molecular environment and intermolecular associations [32]. Primary amino groups typically exhibit two nitrogen-hydrogen stretching modes due to symmetric and antisymmetric vibrations [32]. Carboxylic acid functionality contributes several characteristic bands to the infrared spectrum, including the broad oxygen-hydrogen stretching vibration typically observed around 2500-3300 cm⁻¹, and the carbon-oxygen stretching vibrations of the carboxyl group [32] [33]. The exact position and intensity of these bands depend on the extent of hydrogen bonding and the physical state of the sample [32]. Raman spectroscopy provides complementary vibrational information, particularly for modes that are weak or absent in the infrared spectrum due to selection rules [32]. The combination of infrared and Raman data allows for a comprehensive analysis of the vibrational characteristics of 6-aminopyridine-2-carboxylic acid [32]. Theoretical calculations using density functional theory methods have been employed to predict and assign vibrational frequencies for related aminopyridinecarboxylic acid systems [32]. These computational approaches help in the interpretation of experimental spectra and provide insights into the molecular dynamics and intermolecular interactions [32]. Ultraviolet-visible spectroscopy of 6-aminopyridine-2-carboxylic acid reveals electronic transitions associated with the aromatic pyridine system and the conjugated amino substituent [33]. The absorption spectrum typically displays characteristic bands corresponding to π→π* and n→π* transitions of the aromatic chromophore [33]. Studies on related pyridinecarboxylic acid derivatives demonstrate that these compounds exhibit absorption maxima in the ultraviolet region, typically around 273-293 nm [33]. The exact position of absorption bands depends on the substitution pattern and the electronic effects of the functional groups present [33]. The amino group at the 6-position acts as an auxochrome, potentially causing bathochromic shifts in the absorption spectrum compared to unsubstituted pyridine-2-carboxylic acid [33]. The molar absorptivity values for similar compounds range from approximately 2.73×10⁷ to 2.93×10⁷ L mol⁻¹ cm⁻¹ [33]. These relatively high extinction coefficients are characteristic of allowed π→π* transitions in aromatic systems [33]. The intensity and position of absorption bands provide information about the electronic structure and conjugation within the molecule [33]. The ultraviolet-visible spectrum of 6-aminopyridine-2-carboxylic acid is sensitive to pH changes due to the ionizable functional groups present in the molecule [24]. Protonation of the amino group or deprotonation of the carboxylic acid can lead to shifts in absorption maxima and changes in extinction coefficients [24]. This pH sensitivity makes ultraviolet-visible spectroscopy a useful tool for studying acid-base equilibria and determining ionization constants [24]. Solvent effects also influence the ultraviolet-visible absorption characteristics of 6-aminopyridine-2-carboxylic acid [33]. Polar solvents can stabilize excited states through solvation interactions, leading to shifts in absorption bands [33]. The extent of these solvatochromic effects provides information about the polarity and electronic characteristics of the excited states [33]. Mass spectrometry provides definitive molecular weight determination and structural information about 6-aminopyridine-2-carboxylic acid through analysis of molecular ions and fragmentation patterns [2] [35] [36]. The molecular ion peak appears at m/z 138, corresponding to the molecular weight of 138.12 g/mol [2] [4]. Electrospray ionization mass spectrometry studies reveal characteristic ion species formed under different ionization conditions [11] [36]. The protonated molecular ion [M+H]⁺ appears at m/z 139.05020, while other adduct ions such as [M+Na]⁺ and [M+NH₄]⁺ are observed at m/z 161.03214 and 156.07674, respectively [11]. These ionization patterns are typical for compounds containing basic nitrogen atoms and carboxylic acid functionality [35] [36]. Fragmentation patterns in mass spectrometry provide structural information about the molecular architecture of 6-aminopyridine-2-carboxylic acid [35] [36]. Common fragmentation pathways for amino acid derivatives include loss of carboxylic acid functionality (loss of 45 mass units, COOH), deamination processes, and ring fragmentation [35]. The specific fragmentation pattern depends on the ionization method and collision energy used [35] [36]. Collision-induced dissociation experiments can provide detailed information about the gas-phase chemistry and structural characteristics of 6-aminopyridine-2-carboxylic acid ions [35]. These studies reveal fragmentation mechanisms and allow for the identification of stable ionic intermediates formed during the dissociation process [35]. Irritant

Compound Name Molecular Formula Key Characteristics 6-Aminonicotinic Acid C6H7N3O2 Intermediate in the synthesis of various pharmaceuticals 5-Aminopyridine C5H7N Used in organic synthesis; less complex than 6-amino variant 3-Aminopyridine C5H7N Exhibits different biological activity; less used in pharmaceuticals Pyridine-2,6-dicarboxylic Acid C7H6N2O4 A precursor for multiple derivatives; more functional groups Nomenclature and Chemical Classification

Molecular Formula: $$ \text{C}6\text{H}6\text{N}2\text{O}2 $$

Molecular Weight: 138.12 g/mol

Structural Features: Significance in Heterocyclic Chemistry Research

Pharmaceutical Applications

Agrochemical Innovations

Material Science

Synthetic Methodology

Molecular Structure and Bonding

Structural Features and Isomerism

Electronic Distribution and Tautomerism

Physicochemical Properties

Thermodynamic Parameters

Property Value Reference Melting Point 295°C (decomposition) [15] Fisher Scientific Melting Point 320°C [17] ChemicalBook Boiling Point 387.8 ± 27.0°C (predicted) [17] ChemicalBook Density 1.417 ± 0.06 g/cm³ (predicted) [17] ChemicalBook Solubility Profile and Solution Behavior

Solvent Solubility Reference Water (room temperature) Slightly soluble [21] NB Inno Hot water Soluble [3] [15] Multiple sources Dimethyl sulfoxide Soluble [21] NB Inno Ethanol Soluble [21] NB Inno Alkaline solutions Soluble [21] NB Inno Acid-Base Equilibria and pKa Determination

Functional Group pKa (predicted) Character Reference Carboxylic acid 4.49 ± 0.10 [17] Acidic ChemicalBook Amino group Not specified Basic (weakened) [24] Literature Spectroscopic Analysis

Nuclear Magnetic Resonance Spectroscopy

Proton Environment Chemical Shift (ppm) Multiplicity Reference Aromatic H-3 ~7.57 Triplet Literature example [29] Aromatic H-4 ~7.14 Doublet Literature example [29] Aromatic H-5 ~6.67 Doublet Literature example [29] Amino protons ~6.51 Broad Literature example [29] Infrared and Raman Spectroscopy

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹) Reference Amino N-H stretch Symmetric/Antisymmetric 3300-3500 Literature [32] Carboxylic O-H stretch Hydrogen bonded 2500-3300 Literature [32] Aromatic C=C stretch Ring vibrations 1450-1600 Literature [32] C=O stretch Carboxyl 1650-1750 Literature [32] UV-Visible Spectroscopy

Transition Type Wavelength Range (nm) Molar Absorptivity (L mol⁻¹ cm⁻¹) Reference π→π* 273-293 2.73-2.93×10⁷ Literature [33] n→π* Variable Lower intensity Literature [33] Mass Spectrometry

Ion Species m/z Description Reference [M]⁺ 138.042 Molecular ion PubChem [2] [M+H]⁺ 139.050 Protonated molecule Literature [11] [M+Na]⁺ 161.032 Sodium adduct Literature [11] [M+NH₄]⁺ 156.077 Ammonium adduct Literature [11]

XLogP3

GHS Hazard Statements

H302 (79.59%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (20.41%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (16.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Other CAS

Wikipedia

Dates

Explore Compound Types